Ortho-methyl 4-Anilino-1-Boc-piperidine is a synthetic compound categorized as a precursor in the synthesis of fentanyl analogs, particularly ortho-methylfentanyl. It is chemically characterized by the formula and has a molecular weight of 290.40 g/mol. The compound features a tert-butyl carbamate group, which contributes to its stability and reactivity in chemical synthesis. Ortho-methyl 4-Anilino-1-Boc-piperidine has been identified as a white powder and was first detected in May 2024, indicating its recent emergence in the field of synthetic opioids .
Ortho-methyl 4-Anilino-1-Boc-piperidine primarily participates in reactions that lead to the formation of more complex opioid structures. Its role as a precursor allows it to undergo several transformations, including:
These reactions underscore its utility in synthesizing potent mu-opioid receptor agonists .
While ortho-methyl 4-Anilino-1-Boc-piperidine itself is hypothesized to exhibit very low opioid activity, it serves as a crucial intermediate in the production of more active compounds like ortho-methylfentanyl. The latter compound is known for its high potency as a mu-opioid receptor agonist, comparable to fentanyl. This suggests that ortho-methyl 4-Anilino-1-Boc-piperidine may have minimal direct biological effects but is significant in the pharmacological context due to its role in synthesizing stronger opioids .
The synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine typically involves:
These steps highlight the compound's accessibility for research and potential applications in medicinal chemistry .
Ortho-methyl 4-Anilino-1-Boc-piperidine is primarily utilized in:
Several compounds share structural similarities with ortho-methyl 4-Anilino-1-Boc-piperidine. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 4-Anilino-1-Boc-piperidine | C16H24N2O2 | Lacks the ortho-methyl group; used as a direct precursor for fentanyl. |
| N-boc 4-Aminopiperidine | C14H22N2O2 | A simpler structure without an aromatic substituent; less potent derivatives. |
| Ortho-Methylfentanyl | C17H22N2O | A potent mu-opioid receptor agonist derived from ortho-methyl 4-Anilino-1-Boc-piperidine. |
| 4-Bromo Anilino-1-Boc-piperidine | C16H22BrN2O2 | Contains bromine; alters biological activity and potency compared to its analogs. |
Ortho-methyl 4-Anilino-1-Boc-piperidine stands out due to its specific structural features that enhance its reactivity and potential for yielding highly potent opioid analogs while maintaining a relatively low intrinsic activity itself .
The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for amines, enabling subsequent functionalization without interference. Di-tert-butyl dicarbonate (Boc anhydride) reacts with secondary amines in piperidine derivatives under mild conditions, forming stable carbamates. In the synthesis of 4-Boc-aminopiperidine, tert-butyl carbamate undergoes nucleophilic substitution with N-benzyl-4-piperidone in the presence of trimethyl orthoformate and ammonium chloride. This step achieves 81–90.7% yields by leveraging methanol or ethanol as solvents and toluene for azeotropic removal of alcohol byproducts.
Reaction Conditions for Boc Protection
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Methanol/Toluene (1:1.5 v/v) | Maximizes solubility |
| Temperature | 80–100°C | Accelerates imine formation |
| Molar Ratio (Piperidone:Boc2O) | 1:1.2 | Minimizes side reactions |
The Boc group’s stability under basic conditions allows orthogonal protection strategies when paired with acid-labile groups.
Solvent polarity critically influences reaction kinetics and byproduct management. Methanol facilitates initial ketal formation between N-benzyl-4-piperidone and trimethyl orthoformate, while toluene enables efficient distillation of methanol during tert-butyl carbamate coupling. Post-reaction, ethanol induces crystallization of intermediates at 0°C, achieving 81% yield with minimal impurities. Polymer-supported trisamine effectively scavenges excess Boc anhydride in methanol, streamlining purification.
Directed ortho metalation (DoM) exploits directing groups to achieve selective methyl substitution. Tertiary anilines, when treated with alkyllithium reagents, form lithiated intermediates that react with methyl electrophiles at the ortho position. For ortho-methyl 4-Anilino-1-Boc-piperidine, Pd/C-catalyzed hydrogenation of N-benzyl intermediates under 0.8–1.0 MPa H₂ pressure ensures selective debenzylation without Boc cleavage.
Catalytic Hydrogenation Parameters
| Catalyst Loading | Temperature | Pressure | Yield |
|---|---|---|---|
| 5% Pd/C (10 wt%) | 60°C | 0.8–1.0 MPa | 90.2% |
| 10% Pd/C (5 wt%) | 70°C | 0.8–1.0 MPa | 88.7% |
Stoichiometric excess of trimethyl orthoformate (1.5 eq) ensures complete ketalization of N-benzyl-4-piperidone, while maintaining temperatures below 100°C prevents Boc group degradation. Methanol evaporation during reflux shifts equilibrium toward imine formation, enhancing yields to 81–90.7%.
Crystallization in ethanol/n-heptane systems produces high-purity 4-Boc-aminopiperidine (99.0–99.1% GC purity). Slow cooling to 0°C promotes nucleation, yielding white solids with consistent melting points (161.3–163.3°C).
Crystallization Solvent Systems
| Intermediate | Solvent Pair | Purity (%) |
|---|---|---|
| 4-Boc-aminopiperidine | Ethanol/n-Heptane | 99.1 |
Dichloromethane (DCM) extracts non-polar intermediates from aqueous layers with >95% efficiency due to its low miscibility and high partition coefficient. Post-hydrogenation workups employ DCM to isolate Boc-protected piperidines, followed by rotary evaporation to recover >90% product.
The piperidine scaffold of ortho-methyl 4-anilino-1-Boc-piperidine shares topological similarities with kinase-targeting molecules, particularly DNA-dependent protein kinase (DNA-PK) inhibitors. DNA-PK plays a pivotal role in non-homologous end-joining DNA repair, making it a high-value target for radiosensitization in oncology [3]. Structural analogs derived from this scaffold exploit three key domains for activity optimization:
| Design Feature | Role in DNA-PK Inhibition | Example Modification |
|---|---|---|
| 2-Methylanilino group | Hydrophobic pocket occupation | Ortho-substituted aromatics |
| Boc-protected amine | Synthetic stability | Alternative carbamate groups |
| Piperidine conformation | Active site complementarity | Chair-to-boat transitions |
This approach aligns with structure-activity relationship (SAR) studies showing that 4-position modifications on analogous scaffolds improve DNA-PK inhibition by 18-65 fold compared to unsubstituted analogs [3].
Strategic functionalization of the piperidine ring enables precise tuning of kinase inhibition profiles:
These modifications demonstrate how subtle changes to the ortho-methyl 4-anilino-1-Boc-piperidine scaffold can dramatically alter target engagement kinetics while maintaining synthetic accessibility.
The locked chair conformation of ortho-methyl 4-anilino-1-Boc-piperidine makes it an ideal fragment for structure-guided drug design:
The compound’s hydrogen bonding capacity drives its utility in kinase inhibitor design:
| Interaction Type | Bond Length (Å) | Energy Contribution (kcal/mol) | Biological Impact |
|---|---|---|---|
| Boc C=O⋯Lys3752 | 2.9 | -3.8 | Anchors ATP-binding domain |
| Anilino NH⋯Asp3810 | 2.7 | -4.2 | Stabilizes activation loop |
| CH-π (methyl-piperidine) | 3.4 | -1.5 | Reduces off-target mobility |
This intricate balance of covalent and non-covalent interactions underscores the compound’s value in rational drug design.
Continuous flow reactor technology represents a transformative approach for the industrial-scale production of ortho-methyl 4-Anilino-1-Boc-piperidine, offering significant advantages over traditional batch processing methods. The implementation of continuous flow systems addresses critical manufacturing challenges while enhancing process control, safety, and economic efficiency [1] [2] [3].
The fundamental principle of continuous flow processing involves the movement of reactants through a reactor system where chemical transformations occur under precisely controlled conditions. For ortho-methyl 4-Anilino-1-Boc-piperidine synthesis, continuous flow reactors provide enhanced heat and mass transfer characteristics that are particularly beneficial for temperature-sensitive reactions involving piperidine derivatives [2] [3]. The high surface area to volume ratio inherent in flow systems enables precise temperature control, which is essential for maintaining product quality and minimizing unwanted side reactions [1] [4].
Process intensification through continuous flow technology offers several key advantages for pharmaceutical manufacturing. Enhanced reaction control allows for precise manipulation of residence time, typically ranging from seconds to minutes, which can be optimized for specific reaction kinetics [2] [3]. This level of control is particularly important for the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine, where reaction time optimization directly impacts product yield and purity [6].
Safety considerations represent another critical advantage of continuous flow systems. The reduced inventory of hazardous materials at any given time significantly minimizes safety risks compared to batch processes [2] [3]. For compounds related to pharmaceutical precursors, this safety enhancement is particularly valuable, as it reduces exposure to potentially hazardous intermediates and reagents [7] [8]. The ability to handle exothermic reactions safely through improved heat removal capabilities makes continuous flow particularly suitable for reactions involving Boc-protected piperidine derivatives [2].
Scalability through numbering-up rather than scaling-up provides significant operational flexibility. The concept involves running multiple identical reactors in parallel to achieve desired production volumes while maintaining consistent reaction conditions [9] [10]. This approach ensures that bench-scale optimization directly translates to manufacturing scale without the need for extensive reoptimization [11] [12].
The implementation of Process Analytical Technology within continuous flow systems enables real-time monitoring and control of critical process parameters [11] [13] [14]. This integration allows for immediate adjustment of reaction conditions to maintain product quality specifications, supporting Quality by Design principles in pharmaceutical manufacturing [14] [15].
Solvent recovery and recycling represents a critical component of sustainable manufacturing for ortho-methyl 4-Anilino-1-Boc-piperidine, addressing both environmental concerns and economic considerations. The pharmaceutical industry's significant solvent consumption, with typical processes generating 50 to 100 tons of waste per ton of pure product, necessitates comprehensive waste minimization strategies [16] [17].
Advanced solvent recovery technologies have demonstrated substantial environmental and economic benefits in pharmaceutical manufacturing. The implementation of nanofiltration systems for in-situ solvent recycling has achieved approximately 90% solvent recovery rates while reducing carbon footprint by 91% and overall environmental factor by similar margins [18]. These recovery rates are particularly significant for organic solvents commonly used in Boc-chemistry and piperidine synthesis, where solvent costs represent a substantial portion of manufacturing expenses [19] [20].
Organic Solvent Forward Osmosis represents an innovative approach for solvent recovery, operating without external pressure and achieving rejection rates greater than 98% for Active Pharmaceutical Ingredient concentration while recovering organic solvents [18]. This technology offers particular advantages for heat-sensitive solvents and compounds, making it suitable for processes involving thermally labile intermediates in ortho-methyl 4-Anilino-1-Boc-piperidine synthesis [20] [18].
Economic analysis demonstrates significant cost savings through solvent recovery implementation. Industry data indicates that 35% of solvents can be effectively recycled in pharmaceutical operations, with 20% reused directly in manufacturing processes and 15% sold for use in other industries [16] [17]. This recovery rate translates to substantial raw material cost reductions and waste disposal cost avoidance [19] [23].
Chromatographic purity assessment represents the cornerstone of quality control for ortho-methyl 4-Anilino-1-Boc-piperidine, ensuring compliance with pharmaceutical standards and regulatory requirements. High-Performance Liquid Chromatography serves as the primary analytical technique for determining chemical purity and identifying related substances [24] [25] [26].
Peak purity assessment protocols for pharmaceutical compounds require comprehensive evaluation of chromatographic selectivity to demonstrate method capability for detecting potential impurities [24] [27]. For ortho-methyl 4-Anilino-1-Boc-piperidine, photodiode array detection facilitates ultraviolet spectral comparison across chromatographic peaks, enabling identification of coeluting compounds that might compromise purity determinations [24] [25].
Regulatory guidelines emphasize the distinction between related substances testing and chromatographic purity assessment [27] [28]. Related substances analysis focuses on individual impurities with specific acceptance criteria, typically expressed as percentages of the main compound, while chromatographic purity provides overall purity assessment through peak area comparison [27] [26]. This dual approach ensures comprehensive quality assessment that addresses both specific impurity concerns and overall compound purity [24] [29].
Method validation requirements for chromatographic purity assessment encompass precision, accuracy, specificity, and robustness parameters [25] [28]. Validation protocols must demonstrate method capability to detect impurities at levels relevant to safety and efficacy considerations, typically requiring detection limits in the range of 0.05% to 0.1% relative to the main compound [24] [30]. The selection of appropriate chromatographic conditions, including stationary phase chemistry and mobile phase composition, directly impacts method selectivity and sensitivity [25] [29].
Forced degradation studies provide essential information for method development and validation, demonstrating chromatographic method capability to separate degradation products from the main compound [24] [25]. These studies involve subjecting the compound to various stress conditions including acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products [24] [28]. For Boc-protected compounds like ortho-methyl 4-Anilino-1-Boc-piperidine, particular attention must be paid to acid-catalyzed Boc deprotection and thermal degradation pathways [31] [6].
Advanced chromatographic techniques including two-dimensional liquid chromatography and mass spectrometry coupling enhance purity assessment capabilities [24] [29]. These orthogonal methods provide additional confirmation of peak purity and can identify trace impurities that might not be detected by conventional ultraviolet detection [30] [26]. The integration of mass spectrometry enables molecular weight confirmation and structural characterization of detected impurities [25] [29].
Crystallization-Induced Asymmetric Transformation represents a sophisticated quality control strategy that addresses both purity enhancement and stereochemical control in the production of ortho-methyl 4-Anilino-1-Boc-piperidine. This approach enables the achievement of high enantiomeric purity through controlled crystallization processes that can yield more than 50% of the desired enantiomer from racemic starting materials [32] [33].
The fundamental principle of Crystallization-Induced Asymmetric Transformation involves the selective crystallization of one enantiomer while maintaining the other in solution through simultaneous racemization [32] [34]. This process requires careful optimization of crystallization conditions including temperature, solvent selection, seeding strategies, and agitation parameters to achieve optimal selectivity [34] [35]. For piperidine derivatives, the presence of multiple chiral centers necessitates precise control of crystallization parameters to achieve desired stereochemical outcomes [36] [37].
Process development for crystallization-induced asymmetric transformation requires comprehensive understanding of solid-state behavior and polymorphism [36] [34]. The identification of conglomerate-forming systems, where enantiomers crystallize separately, provides the foundation for successful asymmetric transformation [37] [38]. Differential Scanning Calorimetry and X-ray powder diffraction analysis enable characterization of crystalline phases and identification of polymorphic transformations during the crystallization process [36] [34].
Solvent selection plays a critical role in asymmetric transformation efficiency, with polar protic solvents often facilitating racemization while maintaining crystallization selectivity [35] [38]. For ortho-methyl 4-Anilino-1-Boc-piperidine, the selection of appropriate solvent systems must balance racemization kinetics with crystallization thermodynamics to achieve optimal transformation yields [32] [37]. The use of water as a green solvent for asymmetric transformation has demonstrated high stereoselectivity and environmental advantages [35].
Temperature control strategies enable optimization of racemization and crystallization rates to maximize transformation efficiency [34] [38]. The implementation of temperature cycling protocols can enhance transformation kinetics while maintaining product quality [32] [37]. Monitoring of solution composition through in-situ analytical techniques provides real-time feedback for process optimization and control [36] [34].
Industrial implementation of crystallization-induced asymmetric transformation requires robust process control systems and quality monitoring protocols [33] [38]. The integration of Process Analytical Technology enables real-time monitoring of enantiomeric excess and crystallization progress, supporting consistent product quality [34] [37]. Scale-up considerations include mixing efficiency, heat transfer capabilities, and residence time distribution to ensure reproducible transformation outcomes [32] [35].